molecular formula C16H21NO3 B3131707 (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate CAS No. 357154-19-9

(S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate

Cat. No.: B3131707
CAS No.: 357154-19-9
M. Wt: 275.34 g/mol
InChI Key: NBEKGGMUQQQBFX-DOMZBBRYSA-N
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Description

(S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, a phenylethyl group, and an ester functional group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate typically involves the stereoselective formation of the piperidine ring followed by the introduction of the phenylethyl group and the esterification process. Common synthetic routes include:

    Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the desired piperidine derivative.

    Reductive Amination: This approach involves the condensation of a ketone with an amine, followed by reduction to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of (S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders and pain management.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The piperidine ring and phenylethyl group contribute to its overall pharmacophore, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    ®-ethyl 4-oxo-1-((S)-1-phenylethyl)piperidine-2-carboxylate: This enantiomer has similar structural features but different stereochemistry, leading to distinct biological activities.

    Methyl 4-oxo-1-phenylethylpiperidine-2-carboxylate: This compound differs in the ester group, which can affect its reactivity and pharmacokinetics.

    4-oxo-1-phenylethylpiperidine-2-carboxylic acid: The absence of the ester group in this compound results in different solubility and stability properties.

Uniqueness

(S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers and functional groups make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-20-16(19)15-11-14(18)9-10-17(15)12(2)13-7-5-4-6-8-13/h4-8,12,15H,3,9-11H2,1-2H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEKGGMUQQQBFX-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCN1[C@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174702
Record name Ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357154-19-9
Record name Ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357154-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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